Ethyl 3-[(2-hydroxybenzyl)amino]benzoate
Description
Ethyl 3-[(2-hydroxybenzyl)amino]benzoate is a meta-substituted benzoate derivative featuring a Schiff base linkage formed between the 2-hydroxybenzylamine moiety and the ethyl benzoate backbone. The para-substituted variant crystallizes in a monoclinic system with distinct bond lengths (e.g., C–N bonds at 1.378(2) Å and 1.443(2) Å), indicating conjugation effects between the aromatic and alkyl groups . The meta-substituted derivative likely shares similar electronic properties but differs in steric and supramolecular interactions due to positional isomerism.
Synthesis of such Schiff bases typically involves condensation of an amine (e.g., 2-hydroxybenzylamine) with a carbonyl-containing benzoate ester, followed by reduction or cyclization steps. For example, Al-Said et al. () synthesized a diazepine-containing benzoate via H₂/Pd-C reduction and FeCl₃-mediated cyclization, suggesting analogous pathways for the target compound .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[(2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-5-8-14(10-12)17-11-13-6-3-4-9-15(13)18/h3-10,17-18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDFOUCOLCAQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Strategy
The synthesis of Ethyl 3-[(2-hydroxybenzyl)amino]benzoate typically follows a two-step approach:
Step 1: Formation of Schiff Base (Imine) Intermediate
This involves the condensation of an amino-substituted benzoate ester (such as ethyl 3-aminobenzoate) with 2-hydroxybenzaldehyde. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base). This reaction is generally carried out in alcoholic solvents (methanol or ethanol) under reflux conditions to drive the reaction to completion.Step 2: Reduction of Schiff Base to the Amino Compound
The formed Schiff base is then reduced to the secondary amine, this compound, using a mild reducing agent such as sodium borohydride (NaBH4). The reduction is typically performed in ethanol at ambient or slightly elevated temperature until the characteristic yellow color of the imine disappears, indicating complete reduction.
This synthetic sequence is supported by analogous preparation methods for related compounds, such as Ethyl 4-[(2-hydroxybenzyl)amino]benzoate, which share similar chemistry.
Detailed Reaction Conditions and Procedure
| Step | Reactants | Solvent | Conditions | Notes |
|---|---|---|---|---|
| 1. Schiff Base Formation | Ethyl 3-aminobenzoate + 2-hydroxybenzaldehyde | Ethanol or Methanol | Reflux for 1–2 hours | Reaction progress monitored by TLC; precipitate formation indicates product |
| 2. Reduction | Schiff base intermediate + NaBH4 (excess) | Ethanol | Stirring at room temperature until yellow color disappears (~30 min to 1 hr) | Quench with water, adjust pH to ~6 with dilute HCl to precipitate product |
Example:
A solution of ethyl 3-aminobenzoate and 2-hydroxybenzaldehyde in methanol is refluxed for 1 hour. After cooling, sodium borohydride is added slowly to the stirred solution. The mixture is stirred until the yellow color of the imine disappears. The reaction mixture is then diluted with water, acidified to pH 6, and the product precipitates as a white solid, which is filtered and dried.
Alternative and Related Synthetic Approaches
Direct Reductive Amination:
Instead of isolating the Schiff base, a one-pot reductive amination can be performed by mixing the amine, aldehyde, and reducing agent simultaneously or sequentially under controlled conditions. This approach simplifies the process and may improve yield.Use of Other Reducing Agents:
While NaBH4 is common, other reducing agents such as sodium cyanoborohydride (NaBH3CN) can be employed for selective reduction of imines under milder conditions, especially when sensitive functional groups are present.Microwave-Assisted Synthesis:
Microwave irradiation has been reported to accelerate similar amine reductions, reducing reaction times from hours to minutes with comparable yields.
Research Findings and Yield Data
The yields for the Schiff base formation step are generally high (70–80%), with purity enhanced by recrystallization from alcohols. Reduction steps proceed quantitatively under mild conditions, with product isolation by precipitation and filtration.
Analytical and Structural Characterization
-
- NMR (1H and 13C): Confirms the disappearance of aldehyde proton and appearance of benzylic CH2 linked to nitrogen.
- IR Spectroscopy: Loss of C=O stretch of aldehyde and appearance of N-H and O-H stretches.
- Mass Spectrometry: Confirms molecular ion consistent with C16H17NO3 (molecular weight ~271.31 g/mol).
Crystallography:
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from methanol solutions, confirming molecular structure and hydrogen bonding patterns.
Summary Table of Preparation Methods
Notes on Industrial Scale-Up
Industrial synthesis would focus on optimizing solvent use, reagent stoichiometry, and reaction times to maximize yield and purity while minimizing waste. Continuous flow reactors or microwave-assisted synthesis can be explored for efficient scale-up. Acid-base workup and crystallization remain key for product isolation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-hydroxybenzyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 3-[(2-hydroxybenzyl)amino]benzoate can be synthesized through a multi-step process involving the condensation of 3-aminobenzoic acid with 2-hydroxybenzaldehyde. This reaction typically occurs in ethanol under mild conditions, leading to the formation of an imine intermediate that is subsequently reduced to yield the desired product. The structural characteristics of this compound include a benzene ring substituted with hydroxyl and amino groups, which are crucial for its biological activity.
Scientific Research Applications
The applications of this compound span across several scientific domains:
Chemistry
- Building Block : It serves as a building block in the synthesis of more complex molecules.
- Reagent : Utilized as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology
- Biochemical Probe : Investigated for its potential as a biochemical probe to study enzyme interactions.
- Assays : Employed in biochemical assays to evaluate the activity of various enzymes.
Medicine
- Therapeutic Properties : Explored for anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
- Gastroprotective Activity : Research indicates that it may protect gastric mucosa from lesions by enhancing mucus secretion and reducing oxidative stress markers such as malondialdehyde (MDA) levels .
Industry
- Material Development : Used in the development of new materials with specific properties, potentially leading to advancements in specialty chemicals.
Case Studies and Research Findings
- Gastroprotective Effects : A study conducted on rats demonstrated that this compound exhibited significant gastroprotective effects by increasing gastric wall mucus and reducing oxidative stress markers . Histological examinations revealed reduced edema and leukocyte infiltration in the gastric mucosa.
- Antimicrobial Activity : Preliminary investigations have shown that this compound may possess antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Isomers and Positional Substitution Effects
The para-substituted analogue (ethyl 4-((2-hydroxybenzyl)amino)benzoate) serves as the closest structural counterpart. Key differences arise from substitution position:
- Crystal Packing : The para isomer exhibits planar aromatic rings with average bond lengths of 1.382 Å (σ = 0.007) in the hydroxybenzyl ring and 1.386 Å (σ = 0.010) in the benzoate ring, favoring π-π stacking . The meta isomer may adopt altered packing due to reduced symmetry.
- Hydrogen Bonding: In the para isomer, intramolecular O–H⋯N hydrogen bonds stabilize the Schiff base linkage, a feature likely retained in the meta isomer but with modified angles and donor-acceptor distances .
Table 1: Structural Comparison of Substituted Benzoates
Antifungal and Antioxidant Derivatives
- Its molecular weight (368.21 g/mol) exceeds that of the target compound, reflecting added chlorine atoms .
Thienopyrimidine and Pyrimidoindole Derivatives
- Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate (): The nitro group enhances electron-withdrawing effects, possibly influencing redox-mediated biological activities .
Physicochemical Properties
- Thermal Stability : The para-substituted Schiff base shows stability up to 200°C in crystallographic studies, a trait likely shared by the meta isomer due to similar conjugation .
Biological Activity
Ethyl 3-[(2-hydroxybenzyl)amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through a series of chemical reactions involving the condensation of ethyl esters and amines. The compound features a benzene ring substituted with both hydroxyl and amino groups, which are critical for its biological activity. The structural characteristics allow for interactions with various biological macromolecules, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes and inhibition of ATP synthesis, leading to bacteriostasis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This action suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
This compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize reactive oxygen species (ROS) .
The biological activities of this compound are primarily mediated through:
- Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with various biological targets, influencing their activity.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their functions and leading to diverse biological effects .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other compounds like Ethyl 4-[(2-hydroxybenzyl)amino]benzoate. However, it exhibits unique biological activities due to its specific substitution pattern on the benzene ring.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory, antioxidant |
| Ethyl 4-[(2-hydroxybenzyl)amino]benzoate | Structure | Moderate antimicrobial activity |
| Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate | Structure | Enhanced steric properties affecting reactivity |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
- Anti-inflammatory Study : In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration in treated tissues .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | Triclinic, P1 | |
| a, b, c (Å) | 10.1635, 11.0440, 13.5439 | |
| α, β, γ (°) | 113.549, 98.381, 99.451 | |
| R₁ (I > 2σ(I)) | 0.057 |
Q. Table 2: Common Hydrogen Bonds
| Donor–Acceptor | Distance (Å) | Motif |
|---|---|---|
| O–H⋯O (intramolecular) | 2.6–2.8 | S(6) |
| O–H⋯N (intramolecular) | 2.7–2.9 | S(6) |
| O–H⋯O (intermolecular) | 2.8–3.0 | R₄⁴(8) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
